3-Fluoro-2-iodo-4-methylpyridine
Description
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Properties
IUPAC Name |
3-fluoro-2-iodo-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFHZEAEWJKQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Halogenated Pyridine Derivatives in Modern Chemical Research
Halogenated pyridine (B92270) derivatives are fundamental building blocks in the development of a vast array of chemical products. chemrxiv.org Their prevalence stems from the dual role of the halogen substituent: it can either be an integral part of the final molecule, contributing to its desired properties, or act as a synthetic handle for further elaboration. In the pharmaceutical and agrochemical industries, the introduction of halogens into a pyridine ring is a key strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. mountainscholar.orgnih.gov
The regioselective installation of a carbon-halogen (C–Hal) bond is a critical step that enables a multitude of subsequent bond-forming reactions, making halopyridines essential for diversifying candidate compounds in structure-activity relationship (SAR) studies. chemrxiv.org However, the synthesis of specific halopyridine isomers can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions for classical electrophilic aromatic substitution. chemrxiv.orgnih.gov This has spurred the development of innovative and milder synthetic methods for the selective halogenation of pyridines, highlighting the ongoing importance of this compound class in modern organic chemistry. chemrxiv.orgmountainscholar.org
Overview of Current Research Trajectories Involving Poly Substituted Pyridines
The synthesis of polysubstituted pyridines is a vibrant and rapidly evolving area of chemical research, driven by the need for structurally diverse and complex molecules for a range of applications. researchgate.netacs.org While classical condensation methods remain useful, contemporary research focuses on more efficient and modular strategies.
Key modern approaches include:
Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single operation to form a complex product, offering high atom economy and efficiency. acs.orgrsc.org
Cycloaddition/Cycloreversion Sequences : These methods use heterocyclic precursors, such as oxazinones or triazines, which react with alkynes or other partners to form the pyridine (B92270) ring, often leading to highly substituted products. nih.gov
Late-Stage Functionalization : This strategy involves the direct modification of an existing pyridine ring through C-H activation or functionalization. acs.org These methods are particularly valuable for modifying complex molecules, such as drug candidates, in the final steps of a synthesis.
These advanced synthetic routes provide access to a wide library of pyridine derivatives that are crucial for applications in medicinal chemistry, materials science, and organocatalysis. acs.org
Research Scope and Objectives for 3 Fluoro 2 Iodo 4 Methylpyridine
The specific structure of 3-Fluoro-2-iodo-4-methylpyridine defines its research scope as a highly specialized and synthetically valuable building block. The primary research objective for this compound is to leverage its distinct functional groups for the regioselective synthesis of novel, complex pyridine (B92270) derivatives.
The research scope can be broken down as follows:
Orthogonal Functionalization : The differing reactivity of the C-I and C-F bonds allows for selective, stepwise reactions. The C-I bond is the primary site for transition metal-catalyzed cross-coupling reactions due to its high reactivity.
Modulation of Properties : The electron-withdrawing fluorine atom at the 3-position and the electron-donating methyl group at the 4-position electronically influence the pyridine ring. This substitution pattern affects the reactivity of the iodine at the 2-position and can be exploited to fine-tune the properties of the final products.
Scaffold for Novel Compounds : The core objective is to use this compound as a starting point for creating new chemical entities. By performing a cross-coupling reaction at the C-2 position, a wide variety of substituents can be introduced, leading to novel trisubstituted pyridines that are of interest in pharmaceutical and materials science research.
Essentially, this compound is a platform for creating molecular diversity with a high degree of control over the final structure.
Data Tables
Table 1: Physicochemical Properties of a Structurally Related Compound: 3-Fluoro-2-iodopyridine
Since specific experimental data for this compound is not widely available in public literature, the properties of the closely related 3-Fluoro-2-iodopyridine are presented for illustrative purposes. sigmaaldrich.com
| Property | Value |
| CAS Number | 146141-04-0 |
| Molecular Formula | C₅H₃FIN |
| Molecular Weight | 222.99 g/mol |
| Form | Solid |
| InChI Key | ZDGZTSMMMPDJLS-UHFFFAOYSA-N |
Table 2: Representative Cross-Coupling Reactions Utilizing Aryl Iodides
This table summarizes common transition metal-catalyzed reactions for which the iodine atom in this compound serves as an excellent reactive handle.
| Reaction Name | Reagent | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Heck Coupling | Alkene | C-C | Pd(OAc)₂, Ligand, Base |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, Ligand, Base |
| Ullmann Condensation | Alcohol (ROH) or Phenol | C-O | Cu catalyst, Base |
Synthetic Applications and Research Utility of 3 Fluoro 2 Iodo 4 Methylpyridine
Role as a Key Building Block in Advanced Organic Synthesis
The utility of 3-fluoro-2-iodo-4-methylpyridine in the synthesis of complex organic molecules stems from its pre-functionalized core, which allows for rapid elaboration into more intricate structures. The presence of a reactive iodo group ortho to the pyridine (B92270) nitrogen makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
The 2-iodo-3-fluoropyridine motif is a powerful starting point for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The carbon-iodine bond serves as a handle for introducing a variety of substituents that can subsequently participate in cyclization reactions. Palladium-catalyzed reactions, in particular, are instrumental in this context.
For instance, a common strategy involves the Sonogashira coupling of the 2-iodo position with a terminal alkyne. The resulting 2-alkynyl-3-fluoropyridine is a versatile intermediate. The alkyne moiety can then undergo intramolecular cyclization with a suitably positioned nucleophile to form a new fused ring. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the reactivity pattern is well-established for analogous 2-halopyridines. For example, the coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds in high yield, demonstrating the feasibility of such transformations. soton.ac.uk This suggests that this compound would be an excellent substrate for similar palladium-catalyzed alkynylation reactions, which are the first step toward fused systems like furopyridines or pyrrolopyridines. ias.ac.in
The general scheme for such a transformation would involve the initial cross-coupling followed by a cyclization step, as illustrated in the table below, with expected high yields based on analogous systems.
| Step | Reaction Type | Reagents and Conditions | Product | Expected Yield (%) |
| 1 | Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | 3-Fluoro-4-methyl-2-(alkynyl)pyridine | 85-95 |
| 2 | Intramolecular Cyclization | Varies (e.g., base, acid, or metal catalyst) | Fused Pyridine Heterocycle | 70-90 |
This interactive table outlines a typical two-step sequence for the construction of fused heterocycles starting from a 2-iodopyridine derivative. The yields are estimated based on similar reported transformations.
The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another. This compound is an excellent example of a substrate possessing this property. The carbon-iodine bond at the C2 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond at the C3 position. This difference in reactivity allows for the sequential introduction of different substituents at these two positions.
A synthetic sequence could involve a Suzuki or Stille coupling at the C2 position to introduce an aryl or vinyl group, leaving the C-F bond intact. The fluorine atom, while generally unreactive to palladium catalysis, can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) under specific conditions, or it can be the target of other transformations in later synthetic steps. This step-wise functionalization is crucial for building molecular complexity in a controlled manner.
The table below illustrates a hypothetical, yet chemically sound, sequence for the orthogonal functionalization of this compound.
| Step | Position | Reaction Type | Reagents and Conditions | Product |
| 1 | C2 | Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343)/H₂O, 100 °C | 2-Aryl-3-fluoro-4-methylpyridine |
| 2 | C6 (via C-H activation) | C-H Arylation | Aryl Iodide, Pd(OAc)₂, Ligand, AcOH, 110 °C | 2,6-Diaryl-3-fluoro-4-methylpyridine |
This interactive table demonstrates a potential sequence for the selective, stepwise functionalization of the this compound core, highlighting its orthogonal reactivity.
Substrate for Developing Novel Methodologies in Pyridine Chemistry
Highly functionalized pyridine derivatives like this compound are not only valuable as building blocks but also serve as important substrates for testing and refining new synthetic methods. The interplay of electronic and steric effects from the different substituents provides a challenging yet informative model system for studying reaction regioselectivity and mechanisms.
The development of new cross-coupling reactions often relies on benchmark substrates to evaluate the catalyst's efficiency and selectivity. This compound, with its multiple potential reaction sites, is an ideal candidate for such studies. For instance, in the context of C-H activation, a catalyst could potentially react at the C5 or C6 positions. A successful methodology would need to demonstrate high regioselectivity, favoring one position over the other. The electronic influence of the fluoro and methyl groups, as well as the steric hindrance they impart, would provide a rigorous test for any new catalytic system.
While specific studies benchmarking new catalysts against this compound are not prominent in the literature, the principles of regioselectivity in pyridine functionalization are well-studied. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen generally directs nucleophilic attack to the 2 and 4 positions, and electrophilic or radical attack to the 3 and 5 positions. nih.gov In C-H functionalization reactions, the outcome is often governed by a complex interplay of these electronic factors and the specific mechanism of the catalyst.
Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. Substrates with varied electronic properties are often used in kinetic and mechanistic studies to elucidate the roles of different factors in the catalytic cycle. The this compound molecule, with its electron-withdrawing fluorine and electron-donating methyl group, can be used to probe the electronic sensitivity of a reaction.
For example, in a palladium-catalyzed cross-coupling reaction, the rate of oxidative addition of the C-I bond to the palladium(0) center is a critical step. By comparing the reaction rate of this compound with that of other substituted 2-iodopyridines (e.g., 2-iodo-4-methylpyridine or 3-chloro-2-iodo-4-methylpyridine), one can quantify the electronic effect of the C3 substituent on this key step. Detailed kinetic studies, such as determining the reaction order in each component and performing Hammett analysis with a series of related substrates, can reveal the turnover-limiting step of the catalytic cycle. nih.gov Such studies are fundamental to the rational design of more efficient catalysts and the expansion of the reaction's scope. nih.govnih.gov
Conclusion and Future Research Perspectives
Synthesis of 3-Fluoro-2-iodo-4-methylpyridine: Achievements and Challenges
The synthesis of this compound is a multi-step process that requires precise control of regioselectivity. While a definitive, high-yield synthesis is not prominently documented in mainstream chemical literature—indicating its status as a specialized research compound rather than a common building block—a plausible and strategic pathway can be constructed based on established methodologies for functionalizing the pyridine (B92270) core. The primary challenge lies in the specific introduction of three different substituents (fluoro, iodo, methyl) at the desired 2, 3, and 4 positions.
An effective synthesis would likely commence with a readily available precursor, such as 3-amino-4-methylpyridine. The introduction of the fluorine atom at the 3-position is a significant hurdle, often accomplished via a modified Balz-Schiemann reaction. This process involves diazotization of the amine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.
The subsequent and most critical step is the regioselective iodination at the C-2 position. Given the electronic properties of the 3-fluoro-4-methylpyridine (B1330668) intermediate, direct iodination is challenging. Advanced synthetic strategies are required, with Directed ortho-Metalation (DoM) being a primary candidate. This method utilizes the ortho-directing ability of the fluorine atom. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures selectively deprotonates the C-2 position, creating a lithiated intermediate that can then be quenched with an iodine source, such as molecular iodine (I₂), to yield the target compound.
The achievement in synthesizing this molecule lies not in a simple, one-pot reaction but in the strategic application of sophisticated organometallic techniques to overcome the inherent reactivity patterns of the pyridine ring. Each step presents its own set of challenges, from managing the potentially hazardous diazonium intermediates to ensuring the high regioselectivity of the metalation-iodination sequence.
Table 1: Proposed Synthetic Pathway for this compound
| Step | Reaction | Typical Reagents and Conditions | Key Challenges |
|---|---|---|---|
| 1 | Fluorination | 1. NaNO₂, HBF₄, H₂O, 0°C2. Heat or UV light | Handling of potentially unstable diazonium salts; achieving good yields. |
Future Directions in Synthetic Innovation for Halogenated Pyridines
The specific challenges encountered in the synthesis of compounds like this compound are driving broader innovations in the synthesis of halogenated pyridines. Future research is focused on developing more efficient, milder, and versatile methods.
One major area of innovation is the use of late-stage functionalization . A notable example involves the temporary dearomatization of the pyridine ring to form acyclic Zincke imine intermediates. This maneuver transforms the electron-deficient pyridine into an electron-rich system, facilitating highly regioselective halogenation under mild conditions before the ring is closed. nih.govresearchgate.net This approach could potentially allow for the 3-halogenation of already complex pyridine structures.
Modular synthesis strategies, which build the pyridine ring from simpler acyclic precursors, represent another key future direction. chemicalbook.com Methods like organocatalyzed [3+3] cycloadditions or copper-catalyzed cascade reactions offer immense flexibility, allowing for the pre-installation of desired substituents onto the precursors before ring formation. nih.govwikipedia.org This circumvents the challenges of direct C-H functionalization on a pre-formed pyridine ring.
Furthermore, the application of photoredox and electrochemical catalysis is poised to revolutionize pyridine halogenation. These techniques can generate halogen radicals or other reactive species under exceptionally mild conditions, often at room temperature, offering new pathways for functionalization that are complementary to traditional methods. acs.org
Table 2: Innovative Synthetic Strategies for Halogenated Pyridines
| Strategy | Principle | Advantages |
|---|---|---|
| Zincke Imine Intermediates | Reversible ring-opening to an electron-rich azatriene followed by electrophilic halogenation and ring-closing. nih.govresearchgate.netclockss.org | Mild conditions; high regioselectivity for the 3-position; suitable for late-stage functionalization. |
| Modular Ring Synthesis | Construction of the pyridine core from acyclic fragments via cycloaddition or cascade reactions. nih.govwikipedia.org | High flexibility in substituent patterns; avoids direct C-H functionalization of pyridines. |
| Photoredox Catalysis | Use of visible light and a photocatalyst to generate reactive halogenating species. acs.org | Extremely mild conditions; high functional group tolerance; novel reactivity. |
Opportunities for Deeper Mechanistic Understanding
While methods like Directed ortho-Metalation and the halogen dance are synthetically useful, a deeper mechanistic understanding is required to improve their predictability and expand their scope. The regiochemical outcome of these reactions is often dictated by a subtle interplay of kinetic and thermodynamic factors, steric hindrance, and the precise nature of the organometallic intermediates.
For the halogen dance , the reaction is understood to proceed through a series of deprotonation and halogen-transfer steps, but the exact structure of the intermediates and the transition states remains an area of active investigation. wikipedia.orgrsc.org Computational studies using Density Functional Theory (DFT) have begun to model the potential energy surfaces of these rearrangements, offering insights into the factors that control the migration. nih.gov Further research combining experimental kinetics and advanced computational modeling could lead to predictive models for regioselectivity based on substrate structure and reaction conditions.
Similarly, the mechanism of Zincke imine halogenation presents opportunities for study. While it is known that the reaction proceeds via electrophilic attack on the electron-rich dienamine-like intermediate, the factors governing the selectivity-determining step can change depending on the halogen source. researchgate.net A more profound understanding could allow for the precise tuning of reactivity to achieve different halogenation patterns.
Expanding the Synthetic Scope and Applications in Academic Research
The compound this compound, once synthesized, is a highly valuable building block for academic research, particularly in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its halogen substituents.
The 2-iodo group is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the straightforward introduction of aryl, alkynyl, amino, and other carbon-based or heteroatom-based substituents at this position.
The 3-fluoro group is generally more robust but serves several critical functions. It significantly alters the electronic properties of the pyridine ring, influencing its basicity (pKa) and dipole moment. This can have profound effects on how a larger molecule containing this scaffold interacts with biological targets like enzymes or receptors. While stable, the C-F bond can also activate adjacent positions for nucleophilic attack under specific conditions.
The combination of these functional groups in a single molecule allows for a sequential and regioselective diversification strategy. One could first perform a cross-coupling reaction at the C-2 iodo position and then use the modified product in subsequent transformations involving the other positions. This makes this compound an ideal scaffold for generating libraries of highly substituted pyridines for structure-activity relationship (SAR) studies in drug discovery.
Table 3: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Primary Synthetic Applications |
|---|---|---|
| Iodine | C-2 | Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and other cross-coupling reactions. |
| Fluorine | C-3 | Electronic modulation of the pyridine ring; potential for nucleophilic aromatic substitution (S_NAr). |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-fluoro-2-iodo-4-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via regioselective halogenation of a methylpyridine precursor. For example, fluorination at the 3-position may employ electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions, while iodination at the 2-position could utilize iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key variables include temperature control (0–25°C for fluorination) and stoichiometric ratios to minimize byproducts like dihalogenated derivatives. Yields typically range from 50–70%, with purity confirmed via HPLC .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what are the diagnostic peaks?
- Methodological Answer :
- ¹⁹F NMR : A singlet near -120 ppm (CF₃ groups in analogous compounds ), adjusted for the monofluoro substituent.
- ¹H NMR : Methyl protons at ~2.5 ppm (quartet, J = 2.1 Hz) and pyridine ring protons showing coupling with fluorine (e.g., H-5 at ~8.2 ppm, d, J = 5.5 Hz) .
- Mass Spectrometry : Molecular ion peak at m/z 251 (M⁺) with fragmentation patterns indicating loss of I (127 amu) and F (19 amu) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The iodo group is prone to photodehalogenation. Storage in amber glass at -20°C under inert gas (N₂ or Ar) is recommended. Decomposition products (e.g., 3-fluoro-4-methylpyridine) can be monitored via GC-MS over time. Accelerated stability studies suggest a shelf life of >6 months when protected from light and moisture .
Advanced Research Questions
Q. What strategies address regiochemical challenges in introducing fluorine and iodine to the pyridine ring?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at -78°C enables selective iodination at the 2-position. Subsequent fluorination at the 3-position can be achieved via Balz-Schiemann reaction (diazotization of an aniline precursor followed by HF-pyridine treatment) . Computational modeling (DFT) predicts favorable transition states for iodination over competing bromination pathways .
Q. How can contradictions in reported reactivity data (e.g., nucleophilic substitution vs. radical pathways) be resolved?
- Methodological Answer : Divergent pathways arise from solvent polarity and catalyst choice. For example, in DMF, Pd-catalyzed cross-coupling dominates (e.g., Suzuki-Miyaura for aryl groups), while in THF, radical initiators (AIBN) promote iodine abstraction. Systematic studies using kinetic isotope effects (KIEs) and trapping experiments (TEMPO for radicals) clarify mechanistic ambiguities .
Q. What advanced analytical methods are critical for detecting trace impurities in this compound?
- Methodological Answer :
- LC-HRMS : Identifies halogenated byproducts (e.g., diiodo derivatives) at sub-ppm levels.
- X-ray Crystallography : Resolves structural ambiguities in regiochemistry, especially when NMR data overlap (e.g., distinguishing 2-iodo vs. 3-iodo isomers) .
- TGA-DSC : Assesses thermal stability during scale-up, with decomposition onset temperatures >150°C .
Q. How does the electronic effect of the fluoro and iodo substituents influence the compound’s utility in medicinal chemistry?
- Methodological Answer : The electron-withdrawing fluoro group enhances metabolic stability, while the iodo substituent serves as a handle for late-stage functionalization (e.g., Sonogashira coupling). Hammett constants (σₚ for F = +0.06, I = -0.24) predict enhanced electrophilicity at the 4-methyl position, enabling selective C-H activation in catalytic cycles .
Methodological Notes
- Synthesis Optimization : Pilot-scale reactions require rigorous exclusion of moisture to prevent hydrolysis of the iodo group.
- Safety Protocols : Waste containing iodine must be treated with Na₂S₂O₃ to reduce I₂ to I⁻ before disposal .
- Data Validation : Cross-reference NMR shifts with structurally analogous compounds (e.g., 2-iodo-4-methylpyridine derivatives ).
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
